1-Methyl-3,5-dinitropyrazole

Description

BenchChem offers high-quality 1-Methyl-3,5-dinitropyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3,5-dinitropyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,5-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSPNIADTGDCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186353 | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32683-48-0 | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032683480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-3,5-dinitropyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

As Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of 1-Methyl-3,5-dinitropyrazole. This document is the culmination of a meticulous review of available scientific literature, intended to provide researchers, scientists, and drug development professionals with a single, authoritative resource. In the pursuit of novel chemical entities, a thorough understanding of a compound's fundamental characteristics is paramount. This guide is structured to not only present the data but also to offer insights into the experimental context and rationale, thereby fostering a deeper understanding of this intriguing molecule.

Introduction

1-Methyl-3,5-dinitropyrazole, a heterocyclic compound belonging to the dinitropyrazole family, has garnered interest within the scientific community. Its structural features, characterized by a pyrazole ring substituted with a methyl group and two nitro groups, suggest a range of potential applications that warrant a detailed investigation of its physicochemical profile. This guide provides a thorough examination of its key properties, synthesis, and spectral characterization, serving as a foundational reference for its further exploration.

Chemical Identity and Structure

-

Chemical Name: 1-Methyl-3,5-dinitropyrazole

-

CAS Number: 32683-48-0[1]

-

Molecular Formula: C₄H₄N₄O₄[1]

-

Molecular Weight: 172.10 g/mol [1]

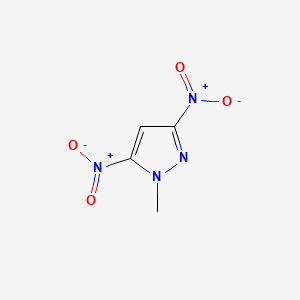

The molecular structure of 1-Methyl-3,5-dinitropyrazole is depicted below:

Caption: 2D structure of 1-Methyl-3,5-dinitropyrazole.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of its potential applications. The following table summarizes the key known and inferred properties of 1-Methyl-3,5-dinitropyrazole.

| Property | Value | Source/Comment |

| Melting Point | ~60 °C | [2] Mentioned in a comparative context for N-Methyl-3,5-DNP. |

| Boiling Point | Data not available | Due to its nature, it is likely to decompose before boiling at atmospheric pressure. |

| Density | Data not available | |

| Solubility | Data not available |

Discussion of Physicochemical Properties:

The melting point of approximately 60°C suggests that 1-Methyl-3,5-dinitropyrazole is a solid at room temperature.[2] The absence of boiling point data is common for nitroaromatic compounds, which often have low thermal stability and can decompose energetically upon heating. The lack of experimental density and solubility data highlights a significant gap in the characterization of this compound and presents an opportunity for future research. The polarity imparted by the nitro groups suggests it may have some solubility in polar organic solvents.

Synthesis of 1-Methyl-3,5-dinitropyrazole

The synthesis of 1-Methyl-3,5-dinitropyrazole can be approached through the methylation of 3,5-dinitropyrazole. The following protocol is a representative method based on synthetic strategies for related N-alkylated dinitropyrazoles.[2][3]

Experimental Protocol: Synthesis via N-Methylation

Sources

1-Methyl-3,5-dinitropyrazole chemical structure and formula

An In-depth Technical Guide to 1-Methyl-3,5-dinitropyrazole

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-Methyl-3,5-dinitropyrazole, a heterocyclic energetic compound. The guide is structured to deliver foundational knowledge, synthesis protocols, and critical safety information, grounded in established scientific principles and authoritative sources.

Introduction

1-Methyl-3,5-dinitropyrazole is a nitrated heterocyclic compound belonging to the pyrazole family. Its molecular architecture, featuring a stable aromatic ring functionalized with highly energetic nitro groups, makes it a subject of significant interest in the field of energetic materials. The strategic placement of the methyl group on the pyrazole ring influences its physical properties, such as melting point and density, which are critical parameters for its potential applications. This guide will delve into the core chemical and physical characteristics of this molecule.

PART 1: Core Directive: Chemical Identity and Molecular Structure

A thorough understanding of a compound begins with its fundamental identity. This section outlines the essential chemical identifiers and visualizes the molecular structure of 1-Methyl-3,5-dinitropyrazole.

Chemical Formula and Molecular Weight: The empirical formula for 1-Methyl-3,5-dinitropyrazole is C₄H₄N₄O₄ .[1][2][3] Its molecular weight is 172.10 g/mol .[1][2][3]

Nomenclature and Identifiers:

-

SMILES: Cn1nc([O-])cc1[O-][1]

Molecular Structure Diagram: The structure consists of a five-membered pyrazole ring with a methyl group at the N1 position and two nitro groups at the C3 and C5 positions.

Caption: Diagram of 1-Methyl-3,5-dinitropyrazole's molecular structure.

PART 2: SCIENTIFIC INTEGRITY & LOGIC: Synthesis, Characterization, and Field Insights

The synthesis of nitrated heterocycles is a cornerstone of energetic materials chemistry. The protocols must be robust and self-validating, with clear causality behind each step.

Synthesis Protocol: Nitration of 1-Methylpyrazole

The preparation of 1-Methyl-3,5-dinitropyrazole is typically achieved through the direct nitration of 1-methylpyrazole. This electrophilic aromatic substitution reaction requires a potent nitrating agent, commonly a mixed acid system of nitric acid and sulfuric acid.

Rationale for Experimental Choices:

-

Mixed Acid System (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This is essential to overcome the relative deactivation of the pyrazole ring by the first nitro group addition.

-

Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature (typically 0-10 °C) is critical to prevent runaway reactions and to minimize the formation of undesired byproducts, such as oxidized species or other isomers.

Step-by-Step Methodology:

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining vigorous stirring and ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1-methylpyrazole dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at a low temperature for several hours to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the solid product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram:

Caption: Synthesis workflow for 1-Methyl-3,5-dinitropyrazole.

Authoritative Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by verifying the presence and connectivity of the methyl group and pyrazole ring protons and carbons.

-

Infrared (IR) Spectroscopy: This technique is crucial for identifying the nitro functional groups, which exhibit strong, characteristic asymmetric and symmetric stretching vibrations.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition C₄H₄N₄O₄.[2]

-

Elemental Analysis: Quantifies the percentage of Carbon, Hydrogen, and Nitrogen to validate the empirical formula.

PART 3: VISUALIZATION & FORMATTING: Properties and Data Presentation

The utility of an energetic material is defined by its physical and chemical properties. This data is best presented in a structured format for clarity and comparative analysis.

Physicochemical Properties

| Property | Data | Source |

| Physical State | White to light yellow powder/crystalline solid | [4] |

| Molecular Formula | C₄H₄N₄O₄ | [1][2][3] |

| Molecular Weight | 172.10 g/mol | [1][2][3] |

Energetic Properties and Potential Applications

Nitropyrazoles are known for their high nitrogen content and favorable heats of formation, which contribute to their energetic performance.[5] While specific, publicly available detonation performance data for 1-Methyl-3,5-dinitropyrazole is limited, the properties of closely related dinitropyrazoles (DNPs) suggest its potential as an energetic material.[6][7]

-

Potential Applications: The structural class of dinitropyrazoles has been investigated for applications as melt-castable explosives and as components in insensitive munitions formulations.[8] The introduction of substituents on the pyrazole ring is a known strategy to tune properties like melting point and sensitivity.[6][8] One supplier notes an application in "healing drugs," though this is atypical for such a compound and likely refers to its use as a chemical intermediate in a larger synthesis process.[4]

Safety and Handling

Core Safety Directives:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

Handling: Handle with care, avoiding friction, shock, and electrostatic discharge. All operations should be conducted in a chemical fume hood.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9] Keep containers tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, except under controlled reaction conditions.[10]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous and potentially explosive materials.[11]

References

-

Cheméo. Chemical Properties of 1-methyl-3,5-dinitropyrazole (CAS 32683-48-0). Available from: [Link]

-

ResearchGate. Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Available from: [Link]

-

ResearchGate. Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. Available from: [Link]

-

PubChem. 1-Methyl-3,5-dinitropyrazole. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.

-

MDPI. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Available from: [Link]

-

Atlantis Press. Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Available from: [Link]

-

Dinitrol Direct. Safety Data Sheet. Available from: [Link]

-

PubChem. 1-Methyl-3,5-diphenylpyrazole. National Center for Biotechnology Information. Available from: [Link]

-

ZHEJIANG JIUZHOU CHEM CO.,LTD. 1-Methyl-3,5-dinitropyrazole CAS NO.32683-48-0. Available from: [Link]

-

ACS Omega. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]

-

ResearchGate. Synthesis of 3, 5-dinitropyrazole. Available from: [Link]

-

ACS Publications. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]

Sources

- 1. 1-methyl-3,5-dinitropyrazole (CAS 32683-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. echemi.com [echemi.com]

- 3. 1-Methyl-3,5-dinitropyrazole | C4H4N4O4 | CID 141728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-3,5-dinitropyrazole, CasNo.32683-48-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Elucidation of 1-Methyl-3,5-dinitropyrazole: A Technical Guide for Researchers

Introduction

1-Methyl-3,5-dinitropyrazole is a heterocyclic compound of significant interest within the fields of energetic materials and medicinal chemistry. Its molecular structure, characterized by a pyrazole ring substituted with a methyl group at the N1 position and two nitro groups at the C3 and C5 positions, imparts unique chemical and physical properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and behavior in various applications. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-Methyl-3,5-dinitropyrazole, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of 1-Methyl-3,5-dinitropyrazole dictates its characteristic spectroscopic features. The asymmetry introduced by the N-methylation, coupled with the strong electron-withdrawing nature of the two nitro groups, creates a distinct electronic environment for each nucleus, which is reflected in its NMR and IR spectra.

Figure 2: Experimental workflow for NMR analysis.

Causality Behind Experimental Choices:

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures complete dissolution of the crystalline solid. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton and carbon signals are well-characterized, allowing for accurate chemical shift referencing.

-

Concentration: A concentration of 10-20 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments within a reasonable acquisition time.

-

Pulse Programs: The 'zg30' (for ¹H) and 'zgpg30' (for ¹³C) are standard, robust pulse programs for simple 1D acquisitions. The 'zgpg30' program includes proton decoupling, which simplifies the ¹³C spectrum to singlets, making it easier to interpret.

-

Number of Scans: A higher number of scans for the ¹³C experiment is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid sample like 1-Methyl-3,5-dinitropyrazole due to its minimal sample preparation and high-quality results.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the crystalline 1-Methyl-3,5-dinitropyrazole onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal. This is critical for achieving a good quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with isopropanol.

Justification for ATR-FTIR: This technique is non-destructive and requires only a small amount of sample. The direct contact measurement eliminates the need for preparing KBr pellets, which can be time-consuming and prone to atmospheric moisture contamination.

Conclusion

References

-

Synthesis and characterization of a novel energetic compound 1-methyl-3, 5-dinitropyrazole-4-nitrate. ResearchGate. (n.d.). Retrieved from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. (2023, May 16). Retrieved from [Link]

- Ferguson, I. J., Grimmett, M. R., & Schofield, K. (1974). Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole. Australian Journal of Chemistry, 27(10), 2241-2244.

-

Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. (n.d.). Retrieved from [Link]

-

1-Methyl-3,5-dinitropyrazole | C4H4N4O4. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. (2023, September 7). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. (n.d.). Retrieved from [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023, May 16). Retrieved from [Link]

-

Perkin transactions II. University of New South Wales. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. ResearchGate. (n.d.). Retrieved from [Link]

-

Perkin transactions II / RSC. University of California Los Angeles. (n.d.). Retrieved from [Link]

-

Journal of the Chemical Society. Perkin transactions II. University of California Los Angeles. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243942). Human Metabolome Database. (n.d.). Retrieved from [Link]

- Journal of the Chemical Society: Perkin transactions II. Google Books. (n.d.).

-

Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. (n.d.). Retrieved from [Link]

-

1-Methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. (2022, October 7). Retrieved from [Link]

In-depth Technical Guide: Thermal Properties and Decomposition of 1-Methyl-3,5-dinitropyrazole

A Note to Our Researchers: After a comprehensive review of available scientific literature, it has been determined that specific, detailed experimental data on the thermal properties and decomposition temperature of 1-Methyl-3,5-dinitropyrazole is not publicly available at this time. Research in the field of energetic materials often focuses on derivatives with specific performance enhancements, and as such, the parent compound appears to be less extensively characterized in open-access literature.

This guide has been structured to provide a robust framework for understanding the anticipated thermal behavior of 1-Methyl-3,5-dinitropyrazole, drawing upon data from closely related analogues and established principles in the study of energetic materials. The methodologies and theoretical discussions presented herein are intended to equip researchers with the necessary tools and conceptual understanding to investigate this compound.

Introduction: The Significance of N-Methylated Dinitropyrazoles

Nitropyrazoles are a class of energetic materials that have garnered significant interest due to their high nitrogen content, substantial heats of formation, and the tunability of their physical and chemical properties through substitution on the pyrazole ring. The methylation of the pyrazole nitrogen, as in 1-Methyl-3,5-dinitropyrazole, is a key synthetic strategy. This modification can influence intermolecular interactions, which in turn affects critical properties such as melting point, density, and thermal stability. A thorough understanding of these thermal properties is paramount for the safe handling, storage, and application of such energetic compounds.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of nitroaromatic compounds, including nitropyrazoles, is a complex process initiated by the cleavage of the weakest chemical bond. In the case of 1-Methyl-3,5-dinitropyrazole, the C-NO2 bond is anticipated to be the point of initial bond scission, leading to the formation of radical species. The subsequent decomposition pathway is likely to involve a cascade of reactions, including hydrogen abstraction, cyclization, and the evolution of gaseous products such as N2, CO, CO2, and H2O.

The presence of the N-methyl group, in contrast to an N-H moiety, is expected to alter the decomposition mechanism. For instance, in related compounds like 4-amino-3,5-dinitropyrazole (LLM-116), the acidic N-H proton plays a significant role in the initial decomposition steps. The absence of this proton in 1-Methyl-3,5-dinitropyrazole suggests a different initiation pathway, potentially leading to greater thermal stability.

Comparative Thermal Analysis of Related Dinitropyrazole Derivatives

While specific data for 1-Methyl-3,5-dinitropyrazole is unavailable, examining its close analogues provides valuable insights into its expected thermal behavior.

| Compound | Structure | Melting Point (°C) | Decomposition Temperature (°C) | Analytical Method |

| 1-Allyl-3,5-dinitropyrazole | N-allyl substituted | -56.5 | 217.4 | DSC[1] |

| 1-Acryloyl-3,5-dinitropyrazole | N-acryloyl substituted | Not reported | 255.1 | DSC[1] |

| 3,5-Dinitro-4-methylnitramino-1-methylpyrazole | Substituted N-methylpyrazole | 77 | 190 | DTA[2] |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | N-H pyrazole | 175.5 (endotherm) | 183 (exotherm) | DSC[3][4] |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | Trinitro-N-methylpyrazole | Not reported | 272.0 | DSC[5] |

Table 1: Thermal Properties of Selected Dinitropyrazole Derivatives.

The data in Table 1 suggests that N-substitution on the pyrazole ring significantly influences thermal stability. For instance, the decomposition temperature of N-substituted 3,5-dinitropyrazoles ranges from approximately 217°C to 255°C.[1] It is plausible that the decomposition temperature of 1-Methyl-3,5-dinitropyrazole falls within a similar range.

Experimental Protocols for Thermal Characterization

To definitively determine the thermal properties of 1-Methyl-3,5-dinitropyrazole, a series of well-established thermo-analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and heat of decomposition.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of 1-Methyl-3,5-dinitropyrazole is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The heat flow to the sample relative to the reference is monitored as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

Causality Behind Experimental Choices:

-

Multiple Heating Rates: Running the experiment at different heating rates allows for the application of kinetic models (e.g., Kissinger method) to determine the activation energy of decomposition.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent oxidative side reactions that could interfere with the true thermal decomposition profile of the compound.

Diagram of DSC Workflow:

Caption: Workflow for DSC analysis of 1-Methyl-3,5-dinitropyrazole.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, providing information on the decomposition process and thermal stability.

Methodology:

-

A small sample (typically 5-10 mg) of 1-Methyl-3,5-dinitropyrazole is placed in a tared TGA pan (typically ceramic or platinum).

-

The pan is placed on a sensitive microbalance within the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass percentage versus temperature.

Causality Behind Experimental Choices:

-

Controlled Atmosphere: As with DSC, an inert atmosphere is essential to study the intrinsic thermal decomposition without oxidative influences.

-

Complementary to DSC: TGA provides quantitative information on mass loss, which, when correlated with the thermal events observed in DSC, can help to elucidate the decomposition mechanism.

Future Research Directions

To build a comprehensive understanding of the thermal properties of 1-Methyl-3,5-dinitropyrazole, the following research avenues are recommended:

-

Synthesis and Purification: A validated, high-yield synthesis of 1-Methyl-3,5-dinitropyrazole with thorough purification is the essential first step.

-

Coupled TGA-MS/FTIR: Performing thermogravimetric analysis coupled with mass spectrometry or Fourier-transform infrared spectroscopy would allow for the identification of the gaseous decomposition products, providing critical insights into the decomposition pathway.

-

Kinetic Analysis: A detailed kinetic study using data from multiple DSC and TGA experiments at various heating rates would provide the activation energy and pre-exponential factor for the decomposition reaction, which are crucial parameters for predicting thermal stability and shelf-life.

-

Computational Modeling: Density functional theory (DFT) calculations can be employed to model the molecular structure, predict bond dissociation energies, and simulate potential decomposition pathways, offering a theoretical complement to experimental findings.

Conclusion

While direct experimental data for 1-Methyl-3,5-dinitropyrazole remains elusive in the public domain, a robust framework for its investigation can be established based on the behavior of analogous compounds and standard analytical protocols. The methodologies outlined in this guide provide a clear path for researchers to determine the thermal properties and decomposition temperature of this energetic material. Such data is not only of fundamental scientific interest but is also a critical prerequisite for the potential development and application of 1-Methyl-3,5-dinitropyrazole in the field of energetic materials.

References

-

Reinhardt, E., Bauer, L., Stadler, A. H., Wilke, H. R., Delage, A., Stierstorfer, J., & Klapötke, T. M. (2023). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules, 28(14), 5468. [Link]

-

Guo, J. L., et al. (2015). One-step synthesis and thermal behavior of 1-methyl-3, 4, 5-trinitropyrazole. Chinese Journal of Energetic Materials, 23(3), 304-306. [Link]

-

Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18981–18987. [Link]

-

Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. [Link]

-

Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole. OSTI.GOV. [Link]

Sources

- 1. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates [mdpi.com]

- 3. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

The Genesis of a High-Energy Scaffold: An In-Depth Technical Guide to the Initial Synthesis and Discovery of N-Substituted Dinitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted dinitropyrazoles represent a pivotal class of energetic materials and versatile synthons in medicinal chemistry. Their discovery and the development of their initial synthetic routes have paved the way for a new generation of compounds with tunable properties. This technical guide provides a comprehensive overview of the foundational synthesis of the dinitropyrazole core, focusing on the 3,4- and 3,5-isomers, and the subsequent N-substitution reactions that are fundamental to this compound class. We will delve into the causal reasoning behind the experimental choices, provide detailed, validated protocols, and present visual workflows to elucidate the key transformations.

Introduction: The Significance of the Dinitropyrazole Moiety

Nitrogen-rich heterocycles are a cornerstone of modern chemistry, offering a unique combination of high heats of formation, thermal stability, and the potential for diverse functionalization.[1][2] Among these, dinitropyrazoles (DNPs) have emerged as particularly significant due to their energetic properties and utility as building blocks in the synthesis of more complex molecules.[1][3] The strategic placement of two nitro groups on the pyrazole ring creates a highly energetic and electron-deficient scaffold, while the remaining N-H proton provides a reactive handle for introducing a wide array of substituents. This allows for the fine-tuning of properties such as melting point, sensitivity, and solubility, making N-substituted dinitropyrazoles attractive for applications ranging from melt-cast explosives to novel pharmaceutical agents.[3][4][5]

This guide will focus on the initial and foundational synthetic pathways that enabled the exploration of this important class of compounds. Understanding these core methodologies is essential for any researcher seeking to work with or innovate upon N-substituted dinitropyrazoles.

The Foundational Synthesis: Forging the Dinitropyrazole Core

The discovery and widespread availability of N-substituted dinitropyrazoles are predicated on a robust and now well-established multi-step synthesis of the parent dinitropyrazole isomers. The most common and historically significant route begins with the readily available and inexpensive starting material, pyrazole. The synthesis of 3,4-dinitropyrazole (3,4-DNP) is a quintessential example of this process.[6][7][8][9][10]

The overall synthetic strategy is a three-step sequence:

-

N-Nitration: The initial step involves the nitration of the pyrazole ring at the N1 position.

-

Thermal Rearrangement: The resulting N-nitropyrazole is then subjected to thermal rearrangement to yield 3-nitropyrazole.

-

C-Nitration: The final step is the nitration of the carbon backbone of 3-nitropyrazole to introduce the second nitro group, affording 3,4-dinitropyrazole.

A similar pathway can be employed to access the 3,5-dinitropyrazole isomer.[3]

Causality in Experimental Design: Why This Pathway?

The choice of this three-step pathway is a direct consequence of the inherent reactivity of the pyrazole ring. Direct C-nitration of pyrazole is challenging and often leads to a mixture of products with poor regioselectivity. The N-nitration/rearrangement strategy provides a controlled method for the initial introduction of a nitro group onto the ring at a defined position.

-

N-Nitration: The use of a nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is a common and effective method for the N-nitration of azoles.[3][9] This electrophilic substitution occurs readily on the nucleophilic nitrogen of the pyrazole ring.

-

Thermal Rearrangement: The thermal rearrangement of N-nitropyrazole to C-nitropyrazole is a critical step that leverages the migratory aptitude of the nitro group.[6][11] This intramolecular process typically favors the formation of the 3-nitro isomer. The choice of a high-boiling solvent like anisole or 1,2-dichlorobenzene is crucial for achieving the necessary temperature for this rearrangement to proceed efficiently.[3][9]

-

C-Nitration: With the directing effect of the first nitro group, the subsequent C-nitration can be achieved with stronger nitrating conditions, typically a mixture of nitric acid and sulfuric acid.[3][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich carbon positions of the 3-nitropyrazole ring.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

The following protocol is a synthesized representation of established literature procedures.[3][7][9]

Caution: The compounds described are energetic materials. Appropriate safety precautions, including the use of personal protective equipment such as Kevlar gloves and face shields, should be employed at all times. All work should be conducted in a certified fume hood.

Step 1: Synthesis of N-Nitropyrazole

-

In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, a mixture of nitric acid and acetic anhydride is prepared to generate acetyl nitrate in situ.

-

A solution of pyrazole in acetic acid is added dropwise to the cooled nitrating mixture, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction is allowed to stir for a specified period to ensure complete N-nitration.

-

The reaction mixture is then carefully quenched by pouring it over ice, leading to the precipitation of N-nitropyrazole.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 3-Nitropyrazole via Thermal Rearrangement

-

The dried N-nitropyrazole is dissolved in a high-boiling solvent such as 1,2-dichlorobenzene or anisole in a flask equipped with a reflux condenser.[3]

-

The solution is heated to reflux and maintained at this temperature for several hours to facilitate the thermal rearrangement.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude 3-nitropyrazole, which can be used in the next step without further purification or purified by recrystallization.

Step 3: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

-

A mixture of concentrated nitric acid and sulfuric acid is prepared in a reaction vessel and cooled in an ice bath.

-

The 3-nitropyrazole from the previous step is added portion-wise to the cold mixed acid, ensuring the temperature remains controlled.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 55-60 °C) for a defined period to drive the C-nitration to completion.[7][10]

-

The reaction mixture is then cooled and poured onto ice, resulting in the precipitation of 3,4-dinitropyrazole.

-

The product is collected by vacuum filtration, washed thoroughly with water to remove residual acid, and dried. The purity can be assessed by melting point and spectroscopic methods.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for 3,4-dinitropyrazole.

The Gateway to Diversity: Initial N-Substitution of the Dinitropyrazole Core

The acidic N-H proton of the dinitropyrazole ring is the key to unlocking a vast chemical space of N-substituted derivatives. The initial discoveries in this area focused on fundamental N-alkylation and N-acylation reactions, which remain central to the synthesis of more complex molecules.

Core Principles of N-Substitution

The N-H proton of dinitropyrazoles is acidic due to the electron-withdrawing nature of the two nitro groups. This allows for its ready deprotonation by a base to form a nucleophilic pyrazolate anion. This anion can then react with various electrophiles to form N-substituted products.

The choice of base and solvent is critical for the success of these reactions. Common bases include triethylamine (TEA), potassium carbonate, or sodium hydride, depending on the required reactivity. Solvents like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are often employed.[3]

Experimental Protocol: N-Allylation of 3,4-Dinitropyrazole

This protocol is representative of a typical N-alkylation reaction.[3]

-

3,4-Dinitropyrazole is dissolved in a suitable solvent, such as a 1:1 mixture of acetonitrile and triethylamine, in a round-bottom flask.[3]

-

The solution is stirred at room temperature for a short period to allow for the formation of the pyrazolate anion.

-

Allyl bromide is then added dropwise to the stirred solution.

-

The reaction mixture is then heated (e.g., to 60 °C) and stirred for several hours to ensure complete reaction.[3]

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with water to remove the triethylammonium bromide salt and any excess base.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-allyl-3,4-dinitropyrazole.

-

The product can be purified by column chromatography if necessary.

Visualization of N-Substitution

Caption: General scheme for N-substitution of dinitropyrazole.

Characterization and Data Summary

The synthesized N-substituted dinitropyrazoles are typically characterized by a suite of analytical techniques to confirm their structure and purity.

| Technique | Expected Observations for N-Allyl-3,4-Dinitropyrazole |

| ¹H NMR | Appearance of new signals corresponding to the allyl group protons (typically in the 4.8-6.1 ppm range), and a characteristic singlet for the pyrazole ring proton.[3] |

| ¹³C NMR | Appearance of new signals for the carbons of the allyl group.[3] |

| FT-IR | Strong N-O stretching vibrations from the nitro groups (typically in the 1500-1570 cm⁻¹ region), and C-H stretches from the allyl group.[3] |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the N-substituted product.[3] |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values.[3] |

Conclusion and Future Outlook

The initial synthesis and discovery of N-substituted dinitropyrazoles have been driven by a logical and robust synthetic strategy that remains relevant today. The foundational three-step synthesis of the dinitropyrazole core, followed by base-mediated N-substitution, provides a versatile platform for the creation of a wide range of functionalized molecules. For researchers in energetic materials, this allows for the development of new compounds with tailored performance and sensitivity. In the field of drug development, the dinitropyrazole scaffold offers a unique electronic and structural motif for the design of novel therapeutic agents. As synthetic methodologies continue to advance, we can anticipate the discovery of even more sophisticated N-substituted dinitropyrazoles with enhanced properties and novel applications.

References

- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023-05-16). Available at: [Link]

-

Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. Available at: [Link]

-

Synthesis, Characterization, and Properties of Heat-Resistant Energetic Materials Based on C–C Bridged Dinitropyrazole Energetic Materials. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the. (2025-09-19).

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

-

Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. AIP Publishing. (2023-09-26). Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

-

Review on synthesis of nitropyrazoles. ResearchGate. (2025-08-10). Available at: [Link]

-

Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. (2025-08-06). Available at: [Link]

-

Improved Synthesis of 3,4-Dinitropyrazole. 《含能材料》:火炸药. Available at: [Link]

-

Crystal structure of 3,4-dinitropyrazole in water. R Discovery - Researcher.Life. (2019-09-02). Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Los Alamos National Laboratory. Available at: [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. (2023-09-07). Available at: [Link]

-

Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega - ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. ResearchGate. (2025-10-12). Available at: [Link]

-

Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. (2025-08-09). Available at: [Link]

- Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. Google Patents.

- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.

-

Synthesis and characterization of 3, 4-dinitropyrazole. ResearchGate. (2025-08-07). Available at: [Link]

-

Synthesis, Formulation, and Testing of 3.4-DNP 2018 Insensitive Munitions & Energetic Material Technology Symposium Portlan. IMEMG. Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega - ACS Publications. (2023-05-16). Available at: [Link]

-

Improved synthesis of 3, 4-dinitropyrazole. ResearchGate. (2025-08-10). Available at: [Link]

-

Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PubMed. (2023-05-16). Available at: [Link]

-

Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. MDPI. Available at: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

-

Synthesis of derivatives based on 4-amino-3,5-dinitropyrazole and.... ResearchGate. Available at: [Link]

-

Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Various methods for the synthesis of pyrazole.. ResearchGate. Available at: [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025-08-10). Available at: [Link]

-

Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. (2018-07-02). Available at: [Link]

-

Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. imemg.org [imemg.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Computational Chemist's Guide to Nitropyrazole-Based Energetic Materials: Theoretical Insights into Performance and Stability

Executive Summary: Nitropyrazoles represent a pivotal class of nitrogen-rich heterocyclic compounds that have garnered significant attention in the field of energetic materials.[1][2][3] Their inherent thermal stability, high nitrogen content, and positive heats of formation make them attractive backbones for the development of next-generation explosives, propellants, and pyrotechnics.[1][2] This technical guide serves as a comprehensive resource for researchers, outlining the core theoretical methodologies used to investigate and predict the energetic properties of nitropyrazole derivatives. By leveraging computational chemistry, scientists can assess the performance and safety of novel compounds in silico, significantly accelerating the design-synthesis-testing cycle and minimizing the risks associated with experimental handling.[4][5] This document details the step-by-step protocols for calculating key performance indicators, explores the critical structure-property relationships that govern their behavior, and provides insights into predicting their stability and sensitivity.

The Rise of Nitropyrazoles in Energetic Materials Research

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure provides a versatile and stable scaffold for the synthesis of energetic materials.[6][7] Key advantages of the nitropyrazole framework include:

-

High Nitrogen Content: The incorporation of nitrogen atoms into the heterocyclic ring, along with nitro group substituents, leads to a high nitrogen content. Upon detonation, this favors the formation of environmentally benign dinitrogen (N₂) gas, releasing significant energy.[1]

-

Positive Heat of Formation: Nitrogen-rich heterocycles often possess large, positive heats of formation, contributing substantially to the total energy released during detonation.[1]

-

Structural Stability: The aromaticity of the pyrazole ring imparts considerable thermal and chemical stability to the molecule.[1][7]

-

Tunable Properties: The pyrazole ring can be readily functionalized with various energetic groups (e.g., -NO₂, -N₃, -NHNO₂) at multiple positions, allowing for the fine-tuning of properties like density, oxygen balance, and detonation performance.[1][6]

The addition of nitro (-NO₂) groups is the primary strategy for enhancing the energetic output of the pyrazole core. The number and position of these groups directly influence the compound's density, oxygen balance, and detonation characteristics, making the theoretical exploration of these relationships crucial for rational design.[1][8]

The Computational Toolkit: Methodologies for Theoretical Investigation

The prediction of energetic properties relies on a suite of well-established quantum mechanical methods. Density Functional Theory (DFT) has emerged as the workhorse for these investigations due to its favorable balance of computational cost and accuracy.[5][9]

Foundational Principles: Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived. The choice of the functional and basis set is a critical decision that directly impacts the accuracy of the results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is widely used and has been shown to provide reliable results for the geometries and thermodynamic properties of energetic compounds.[8][9]

-

Basis Set: A sufficiently large basis set is required to accurately describe the electronic distribution. The 6-311G(d,p) or 6-311+G** basis sets are common choices, offering a good compromise between accuracy and computational expense for these types of molecules.[9][10]

Causality Behind Method Selection

-

Expertise & Experience: While computationally cheaper methods exist, experience in the field has shown that DFT with hybrid functionals like B3LYP is essential for capturing the complex electronic effects of nitro groups, which strongly influence molecular stability and reactivity. Simpler methods often fail to accurately model the delicate balance of forces within these molecules.

-

Trustworthiness: The protocols described are self-validating because they rely on established, peer-reviewed theoretical models. For instance, the calculation of Heat of Formation (HOF) via isodesmic reactions is an internally consistent method that minimizes systematic errors by conserving bond types, leading to more trustworthy results than direct atomization energy calculations.[10][11][12]

Protocol: Calculating Key Energetic Properties

The following section details the step-by-step computational workflow for determining the primary energetic properties of a nitropyrazole candidate.

Step 1: Molecular Geometry Optimization

The first and most fundamental step is to find the lowest energy structure of the isolated molecule (gas phase).

-

Input Structure: Build the 3D structure of the target nitropyrazole molecule using a molecular editor.

-

Calculation Setup: Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) in the input file for a quantum chemistry software package (e.g., Gaussian, GAMESS).

-

Execution: Run the geometry optimization calculation. The software will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.

-

Verification: Confirm that the optimization has converged successfully.

Step 2: Frequency Analysis

A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum and to obtain thermodynamic data.

-

Calculation Setup: Use the optimized geometry from Step 1 as the input.

-

Execution: Run a frequency calculation at the same level of theory.

-

Verification (Trustworthiness): Check the output for imaginary frequencies. A true minimum will have zero imaginary frequencies.[9] The presence of an imaginary frequency indicates a saddle point, and the geometry must be re-optimized.

-

Data Extraction: From the output, extract the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy, which are essential for the next step.

Step 3: Calculation of Gas-Phase Heat of Formation (HOF)

The HOF is a critical parameter that quantifies the energy stored in a molecule. Direct calculation from constituent atoms is prone to large errors. Therefore, the isodesmic reaction method is employed to ensure accuracy through error cancellation.[10][11][12]

-

Design the Isodesmic Reaction: Construct a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides.[10][12] The target nitropyrazole is a reactant, and all other species (reference compounds) must have well-established experimental HOF values.

-

Calculate Energies: Perform geometry optimization and frequency calculations (Steps 1 & 2) for all molecules involved in the isodesmic reaction.

-

Calculate Reaction Enthalpy (ΔH₂₉₈): The enthalpy of the reaction at 298.15 K is calculated from the total electronic energies and thermal corrections obtained in the previous step.[10]

-

Calculate Target HOF: Rearrange the standard thermodynamic formula (ΔH₂₉₈ = ΣHOF_products - ΣHOF_reactants) to solve for the HOF of the target nitropyrazole.[10]

Step 4: Predicting Crystal Density (ρ)

Density is a dominant factor in detonation performance.[13][14] Since these materials are used in the solid state, the crystal density must be predicted.

-

Methodology: While full crystal structure prediction is complex, a reliable estimation of density can be achieved.[15] One common approach involves calculating the molecular volume based on the 0.001 electrons/bohr³ isosurface of the molecule's electron density, often combined with Monte-Carlo packing algorithms.[9][16]

-

Calculation:

-

Perform a single-point energy calculation on the optimized geometry to obtain the electron density.

-

Use computational tools to calculate the molecular volume (Vₘ).

-

Estimate the crystal density using the formula ρ = M / Vₘ, where M is the molecular weight. Often, a packing coefficient is applied to refine the estimate for the solid state.

-

Step 5: Estimating Detonation Performance (Velocity and Pressure)

The Kamlet-Jacobs (K-J) equations are widely used empirical relations that provide reliable estimates of detonation velocity (D) and pressure (P) based on the calculated density, HOF, and elemental composition of the explosive.[5][9][13][14]

-

Inputs: Gather the required parameters:

-

ρ: Predicted crystal density (g/cm³).

-

Q: Heat of detonation (cal/g), calculated from the solid-state HOF.

-

N: Moles of gaseous detonation products per gram of explosive.

-

M: Average molecular weight of the gaseous products.

-

-

K-J Equations:

-

D = 1.01 ( NM⁰·⁵ Q⁰·⁵)⁰·⁵ (1 + 1.30 ρ)

-

P = 1.558 ρ² NM⁰·⁵ Q⁰·⁵

-

-

Execution: Substitute the calculated values into the equations to predict the detonation performance. The K-J equations provide a trustworthy initial assessment of a new compound's potential performance.[14][17][18]

Structure-Property Relationships: A Systematic Analysis

Theoretical calculations allow for a systematic investigation of how molecular structure affects energetic performance. The number and position of nitro groups on the pyrazole ring are the most critical factors.[8]

-

Effect of Nitro Group Number: Increasing the number of nitro groups generally increases the density and improves the oxygen balance, leading to higher detonation velocity and pressure.[1]

-

Effect of Nitro Group Position: The relative positions of nitro groups (isomerism) can subtly influence molecular stability, crystal packing, and consequently, density and sensitivity. For example, vicinal nitro groups can introduce ring strain, potentially increasing the heat of formation but also sensitivity.

| Compound Name | Formula | Calculated Density (ρ) (g/cm³) | Calculated HOF (kJ/mol) | Predicted Detonation Velocity (D) (km/s) | Predicted Detonation Pressure (P) (GPa) |

| 3-Nitropyrazole | C₃H₃N₃O₂ | 1.65 | +85.2 | 7.45 | 23.1 |

| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 1.83 | +150.6 | 8.51 | 32.0 |

| 3,5-Dinitropyrazole | C₃H₂N₄O₄ | 1.81 | +145.3 | 8.42 | 31.1 |

| 3,4,5-Trinitropyrazole | C₃HN₅O₆ | 1.94 | +210.1 | 9.15 | 39.5 |

| RDX (Reference) | C₃H₆N₆O₆ | 1.82 | +61.5 | 8.75 | 34.9 |

| HMX (Reference) | C₄H₈N₈O₈ | 1.91 | +74.9 | 9.10 | 39.3 |

Note: The data in this table are representative values derived from computational studies and are intended for comparative purposes. Actual values may vary based on the level of theory and experimental conditions.[9][19]

Advanced Concepts: Stability and Sensitivity Prediction

Beyond performance, predicting the safety characteristics of an energetic material is paramount. Computational methods provide valuable insights into thermal stability and impact sensitivity.

-

Thermal Stability (Bond Dissociation Energy): The thermal stability of an energetic molecule is often governed by its weakest chemical bond, known as the "trigger linkage."[20] The initial step in thermal decomposition is typically the homolytic cleavage of this bond. By calculating the Bond Dissociation Energy (BDE) for potential trigger bonds (e.g., C-NO₂ or N-NO₂), one can estimate the activation energy for decomposition and thus the relative thermal stability of different compounds.[21] A higher BDE for the weakest bond suggests greater thermal stability.

-

Impact Sensitivity (Electrostatic Potential): Impact sensitivity is a complex phenomenon, but it is strongly correlated with the electronic structure of the molecule. Analysis of the Molecular Electrostatic Potential (ESP) on the molecule's surface can provide clues. Molecules with a large separation between positive and negative potential regions are often more sensitive. Machine learning models trained on calculated electronic properties, such as the charge and polarization of the nitro groups, have shown success in predicting impact sensitivity.[22]

Conclusion and Future Outlook

Theoretical investigation is an indispensable tool in the modern research and development of nitropyrazole-based energetic materials.[4][23] The computational protocols outlined in this guide provide a robust framework for predicting key energetic properties, enabling a "design-before-synthesis" approach.[4] This not only accelerates the discovery of novel high-performance materials but also enhances safety by allowing for the early-stage screening of potentially unstable or overly sensitive compounds.

Future research will likely focus on integrating machine learning and artificial intelligence with these quantum mechanical calculations to build more accurate and rapid predictive models for a wider range of properties, including long-term stability and environmental impact.[5][6] As computational power continues to grow, so too will our ability to design the next generation of safer, more effective energetic materials from the ground up.

References

- New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions (RSC Publishing).

- Computational Chemistry Toolkit for Energetic Materials Design. ResearchGate.

- Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. 含能材料 (Chinese Journal of Energetic Materials).

- Computational Chemistry Toolkit for Energetic Materials Design. Defense Technical Information Center (DTIC).

- Prediction and Construction of Energetic Materials Based on Machine Learning Methods. MDPI.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC).

- DFT study on the structure and explosive properties of nitropyrazoles. ResearchGate.

- Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. Frontiers.

- Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking: Structure–Property Relationships of High-Performance Energetic Materials. Beijing Institute of Technology.

- Crystal Structure Prediction of Energetic Materials. University of Southampton ePrints.

- Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives. ResearchGate.

- DFT study on the structure and detonation properties of amino, methyl, nitro, and nitroso substituted 3,4,5-trinitropyrazole-2-oxides: New high energy materials. ResearchGate.

- Synthesis, structure and properties of neutral energetic materials based on N-functionalization of 3,6-dinitropyrazolo[4,3-c]pyrazole. ResearchGate.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed.

- Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory. ResearchGate.

- The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure. Semantic Scholar.

- Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. ResearchGate.

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

- Review on Energetic Compounds Based on Bipyrazoles: Synthesis and Property. Chinese Journal of Energetic Materials.

- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.

- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed Central (PMC).

- Isodesmic reactions proposed to calculate the formation enthalpy of compounds 1-6... ResearchGate.

-

Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][9][23][24]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. PubMed Central (PMC). Available at:

- Predictive model of explosive detonation parameters from an equation of state based on detonation velocity. Royal Society of Chemistry.

- Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local. Edinburgh Research Explorer.

- Isodesmic Reactions. Group of Prof. Hendrik Zipse, LMU München.

- Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity. ODU Digital Commons.

- Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives. ChemRxiv.

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory [energetic-materials.org.cn]

- 10. rsc.org [rsc.org]

- 11. Frontiers | Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis [frontiersin.org]

- 12. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]

- 13. mdpi.com [mdpi.com]

- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure | Semantic Scholar [semanticscholar.org]

- 18. Predictive model of explosive detonation parameters from an equation of state based on detonation velocity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Preliminary Sensitivity of 1-Methyl-3,5-dinitropyrazole

This guide provides a detailed overview of the preliminary sensitivity characteristics of 1-Methyl-3,5-dinitropyrazole (MDNP), a heterocyclic nitropyrazole-based energetic material. The content herein is structured to provide researchers, chemists, and safety professionals in the field of energetic materials with a foundational understanding of the compound's response to external stimuli, grounded in established, internationally recognized testing protocols.

Introduction: The Context of 1-Methyl-3,5-dinitropyrazole

Nitropyrazole-based energetic compounds are a significant class of materials valued for their high nitrogen content, favorable heats of formation, high density, and tunable thermal stability.[1] These characteristics often translate to high detonation performance. 1-Methyl-3,5-dinitropyrazole (MDNP) belongs to this family. The introduction of a methyl group to the pyrazole ring is a common strategy to modify physical properties, such as melting point and thermal stability, which can be crucial for specific applications like melt-castable explosives.[2][3]

Understanding the sensitivity of any energetic material to impact, friction, and electrostatic discharge (ESD) is paramount. This data dictates the parameters for safe handling, processing, storage, and transportation, forming the bedrock of laboratory safety protocols and industrial-scale manufacturing procedures. While specific, verified sensitivity data for 1-Methyl-3,5-dinitropyrazole is not widely published, this guide will establish the framework for its determination by detailing the standard experimental methodologies and providing comparative data from closely related N-methylated dinitropyrazole analogues to build a preliminary safety profile.

Foundational Principles of Energetic Material Sensitivity

The stability of an energetic material is inversely related to its sensitivity. A highly sensitive compound requires less energy to initiate a decomposition or detonation, while an insensitive compound can withstand greater external stimuli. The three primary forms of mechanical and electrical sensitivity are:

-

Impact Sensitivity (IS): Measures the material's response to energy transferred via impact, simulating events like being dropped or struck.[4]

-

Friction Sensitivity (FS): Measures the material's response to frictional stimuli, mimicking scenarios involving rubbing or grinding between surfaces.[5]

-

Electrostatic Discharge (ESD) Sensitivity: Measures the material's susceptibility to initiation by a spark, a critical factor in environments where static electricity can accumulate.[6]

Experimental Protocols for Sensitivity Determination

The following protocols are based on internationally recognized standards, such as those outlined in the UN Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria.[7][8]

Impact Sensitivity: The BAM Fallhammer Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test is the standard method for determining impact sensitivity.[9] It quantifies the minimum impact energy required to cause a reaction (e.g., flash, audible report, or explosion).[4][8]

Experimental Causality: The test apparatus is designed to deliver a precise amount of potential energy (converted to kinetic energy upon release) to a confined sample. The confinement simulates conditions where pressure can build rapidly, leading to detonation. By systematically varying the drop height and/or weight, a statistical threshold for initiation is determined.

Step-by-Step Protocol:

-

Sample Preparation: A small, precisely measured amount of the substance (typically around 40 mm³) is placed in a standardized steel sleeve assembly between two steel cylinders.

-

Apparatus Setup: The assembly is placed on a hardened steel anvil. A drop weight of a specified mass (e.g., 1 kg, 5 kg, or 10 kg) is positioned at a known height on a calibrated guide rail.

-

Execution: The drop weight is released, impacting the upper steel cylinder and transferring energy to the sample.

-

Observation: The operator observes for any sign of reaction, such as a flame, smoke, or an audible report.

-

Data Analysis (Up-and-Down Method): A series of trials is conducted. If a reaction occurs, the drop height for the next test is decreased. If no reaction occurs, the height is increased. This process is continued for a set number of trials to determine the height at which there is a 50% probability of initiation.

-

Calculation: The impact energy is calculated in Joules (J) using the formula: E = mgh , where m is the mass of the drop weight, g is the acceleration due to gravity, and h is the drop height.

Friction Sensitivity: The BAM Friction Apparatus

This test measures the sensitivity of a substance to frictional stimuli between standardized surfaces.[7] It is critical for assessing risks associated with processes like grinding, mixing, or scraping.[5]

Experimental Causality: The apparatus applies a controlled, variable load to the material sample, which is then subjected to friction by a moving porcelain plate against a stationary porcelain pin. The use of rough, unglazed porcelain ensures consistent and significant frictional forces are generated. A reaction is noted if initiation occurs under a specific load.

Step-by-Step Protocol:

-

Sample Preparation: A small volume of the substance (approximately 10 mm³) is spread on a fixed porcelain plate.[10]

-

Apparatus Setup: The porcelain plate is secured to a motor-driven carriage. A porcelain pin is fixed in a loading arm, which is then lowered onto the sample.

-

Load Application: A specific load is applied to the pin by hanging a weight on one of the six notches of the loading arm. Loads can typically be varied from 5 N to 360 N.[10]

-

Execution: The motor is activated, causing the porcelain plate to move back and forth under the pin one time over a distance of 10 mm.[5]

-

Observation: The operator listens for a report and watches for any sparks or flame.

-

Data Analysis: The "up-and-down" or a threshold method is used. A test is considered "positive" if an "explosion" occurs in at least one of six trials at a given load. The limiting friction load is the lowest load at which a positive event is observed.[10] A substance with a friction sensitivity value greater than 360 N is generally considered insensitive to friction.[5]

Electrostatic Discharge (ESD) Sensitivity

The ABL (Allegany Ballistics Laboratory) ESD machine is a common apparatus for determining a material's sensitivity to spark ignition.[11] It simulates an electrostatic discharge event, such as from a human body or charged equipment, passing through the energetic material.[6][12]

Experimental Causality: The test works by storing a known amount of electrical energy in a capacitor and then discharging it through the sample. The energy is a function of both capacitance and voltage (E = ½CV²). By varying these parameters, the minimum energy required for ignition can be determined. The "approaching needle" method is often used as it closely simulates real-world discharge events.[6]

Step-by-Step Protocol:

-

Sample Preparation: A thin, monolayer of the material is placed on a grounded metal sample holder.[13]

-

Apparatus Setup: A capacitor of a known value is charged to a specific voltage. A discharge needle (electrode) is positioned above the sample.

-

Execution: The test is initiated by rapidly dropping the discharge needle toward the sample. As the needle approaches, the voltage gradient overcomes the dielectric strength of the air and the sample, causing a spark to pass through the material to the grounded holder.[11]

-

Observation: A positive reaction is identified by visual (flash), auditory (report), or instrumental (gas analysis of decomposition products) means.[6]

-

Data Analysis: A statistical method, such as the Bruceton or Neyer d-optimal test, is employed over a series of trials at different energy levels to determine the 50% probability of initiation (E₅₀) value in Joules (J).

Preliminary Sensitivity Data and Structural Analysis

The table below presents sensitivity data for related nitropyrazole compounds and common benchmarks. This comparative approach is essential for contextualizing the expected properties of MDNP.

| Compound | Impact Sensitivity (IS) | Friction Sensitivity (FS) | ESD Sensitivity | Reference |

| TNT (2,4,6-Trinitrotoluene) | 15 J | 353 N | >4.5 J | [3] (Comparative) |

| RDX | 7.5 J | 120 N | 0.2 J | [15] (Comparative) |

| 3,5-Dinitropyrazole (3,5-DNP) | >40 J | >360 N | >4.5 J | [2] |

| 3,5-Dinitro-4-methylaminopyrazole | 8 J | 144 N | Not Reported | [3] |

| 3,5-Dinitro-4-methylnitramino-1-methylpyrazole | 15 J | >360 N | Not Reported | [3] |

| N-methacrylated 3,5-DNP | >40 J | >360 N | >4.5 J | [2] |

| 1-methyl-3,5-dinitropyrazole-4-nitrate | Similar to RDX | Not Reported | Not Reported | [16] |

Analysis and Interpretation:

-

Parent Compound Influence: The parent compound, 3,5-Dinitropyrazole (3,5-DNP), is noted to be very insensitive, with impact and friction values at the upper limit of standard testing equipment.[2] This suggests the dinitropyrazole ring itself is a relatively stable energetic scaffold.

-

Effect of N-Methylation: Research on N-substituted dinitropyrazoles indicates that replacing the acidic N-H proton with alkyl or other groups generally leads to compounds that are less sensitive than benchmarks like RDX.[2][17] For instance, N-methacrylated 3,5-DNP retains the insensitivity of the parent compound.[2]

-